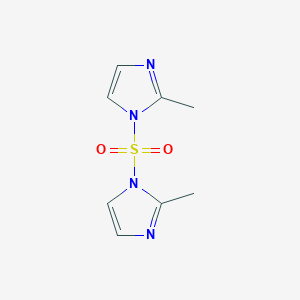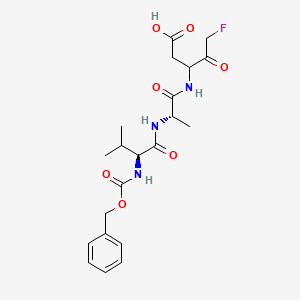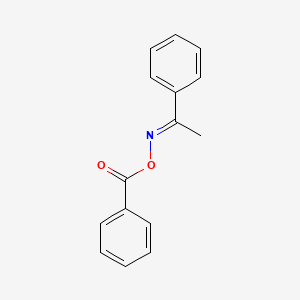
1,1'-Sulfonylbis(2-methyl-1H-imidazol)
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is C8H10N4O2S . The InChI code is 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 . The molecular weight is 226.26 g/mol .Physical And Chemical Properties Analysis
The physical form of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is a white to off-white powder or crystals . The storage temperature is normal . The flash point is 244.9 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Sulfamat-Synthese
1,1'-Sulfonylbis(2-methyl-1H-imidazol): spielt eine entscheidende Rolle bei der Synthese von Sulfamaten, die in der medizinischen Chemie aufgrund ihrer Stabilität und Reaktivität von Bedeutung sind. Es wird zur Synthese geschützter Sulfamate verwendet, die gegenüber verschiedenen Agenzien stabil sind .
Solarenergie: Perovskit-Solarzellen
Diese Verbindung wurde verwendet, um die Filmqualität und die Geräteleistung in Perovskit-Solarzellen zu verbessern, die ein vielversprechendes Forschungsgebiet für erneuerbare Energiequellen darstellen .
Farbstoff- und photoreaktive Farbstoffsynthese
Es kann als synthetisches Zwischenprodukt für Farbstoffe und photoreaktive Farbstoffe dienen, die in verschiedenen industriellen Anwendungen wichtig sind .
Metalloxid- und Metallionenkomplexierung
Die Verbindung dient als Komplexbildner für Metalloxide und Metallionen, was in der Materialwissenschaft und Katalyse relevant ist .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,1’-Sulfonylbis(2-methyl-1H-imidazole) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can form complexes with metal ions, which may further modulate enzyme activity and stability .
Cellular Effects
The effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Furthermore, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) exerts its effects through various mechanisms. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) in laboratory settings are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) on cellular function can vary depending on the duration of exposure . Prolonged exposure to the compound may lead to cumulative effects on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology . As the dosage increases, more pronounced effects on cell signaling pathways, gene expression, and metabolism are observed . High doses of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1,1’-Sulfonylbis(2-methyl-1H-imidazole) is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . These changes in metabolite levels can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transporters . Once inside the cell, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) is an important determinant of its activity and function. The compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications . For example, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDBNIIOIXGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456650 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
489471-87-6 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) particularly useful in this synthetic route to protected sulfamates?
A1: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) acts as a sulfur-transfer reagent. [] It readily reacts with phenols to form aryl 2-methyl-1H-imidazole-1-sulfonates. This intermediate is crucial because it allows for the subsequent N-methylation and displacement steps, ultimately leading to the desired N-protected sulfamate. The high yields observed in these reactions highlight its effectiveness in this specific synthetic pathway. []
Q2: Are there alternative methods for achieving N-protection of O-aryl sulfamates, and if so, what advantages does this method offer?
A2: Direct sulfamoylation of phenols with sulfamoyl chloride is possible but often restricted to the late stages of synthesis due to the O-sulfamate group's lability. [] This new method using 1,1'-sulfonylbis(2-methyl-1H-imidazole) offers several advantages:
- Stability: The resulting N-protected sulfamates exhibit high stability towards various reagents and conditions, including oxidizing and reducing agents, bases, and nucleophiles. []
- Efficiency: The four key steps involving 1,1'-sulfonylbis(2-methyl-1H-imidazole) proceed with very high yields, contributing to the overall efficiency of the synthetic route. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

